N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide
Description
Chemical Identification and Nomenclature
Systematic IUPAC Nomenclature Analysis
The compound’s IUPAC name is derived by identifying the parent structure and substituents. The core structure is acetamide , with two substituents:
- N-(3-chloro-4-methylphenyl) : A phenyl ring substituted with chlorine at position 3 and methyl at position 4.
- 2-[4-(3-chlorophenyl)piperazino] : A piperazine ring (six-membered nitrogen-containing heterocycle) with a 3-chlorophenyl group attached to its 4th position.
The nomenclature follows priority rules:
- The acetamide group (CH₂CONH–) serves as the principal functional group.
- Substituents are named in alphabetical order: 3-chloro-4-methylphenyl and 4-(3-chlorophenyl)piperazino.
- The numbering of the piperazine ring ensures the substituent is at position 4, as indicated by the suffix -ino.
Full IUPAC Name :
N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Key Structural Features
| Feature | Description |
|---|---|
| Functional Group | Acetamide (CH₂CONH–) |
| Aromatic Substituents | 3-Chloro-4-methylphenyl and 3-chlorophenyl |
| Heterocyclic Component | Piperazine ring with 4-(3-chlorophenyl) substitution |
| Stereochemistry | Not specified (no chiral centers in the structure) |
Structural Isomerism and Tautomeric Considerations
Structural Isomerism
The compound exhibits positional isomerism due to substituent placement:
- Piperazine Substituent : The 3-chlorophenyl group is fixed at the 4th position of the piperazine ring. No positional isomers are possible unless the substituent shifts, which is not indicated in the IUPAC name.
- Phenyl Ring Substituents : The 3-chloro-4-methylphenyl group is fixed in its configuration. No functional group or skeletal isomerism is observed.
Tautomeric Considerations
The acetamide group (CH₂CONH–) does not participate in tautomerism under standard conditions. Unlike enol-keto or lactam-lactim systems, the amide bond remains stable due to resonance stabilization. Thus, no tautomeric forms are expected.
CAS Registry Number and Chemical Databases Entries
The compound is registered in multiple chemical databases under the following identifiers:
| Database | Identifier | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| PubChem | CID 95304208, CID 981645 | 477333-99-6 | C₁₉H₂₁Cl₂N₃O | 378.3 |
| ChemicalBook | CB6768201 | 477333-99-6 | C₁₉H₂₁Cl₂N₃O | 378.3 |
| Sigma-Aldrich | L287733 | 499101-62-1* | C₂₄H₂₀Cl₂N₄O₂S | 499.4* |
| EvitaChem | EVT-2964130 | – | C₂₄H₂₀Cl₂N₄O₂S | 499.4 |
*Note: The Sigma-Aldrich entry (499101-62-1) represents a related analog with additional functional groups.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O/c1-14-5-6-16(12-18(14)21)22-19(25)13-23-7-9-24(10-8-23)17-4-2-3-15(20)11-17/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFASQOMVNXCOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477333-99-6 | |
| Record name | N-(3-CHLORO-4-METHYLPHENYL)-2-(4-(3-CHLOROPHENYL)-1-PIPERAZINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-4-methylphenylamine with 3-chlorophenylpiperazine in the presence of acetic anhydride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmaceutical Development
N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide has been investigated for its potential as a therapeutic agent in various conditions:
- Antidepressant Activity : Studies have indicated that compounds with similar structures exhibit serotonin receptor modulation, suggesting potential antidepressant properties. Research has shown that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, which may contribute to mood regulation .
- Antipsychotic Properties : The compound's ability to interact with dopamine receptors makes it a candidate for antipsychotic drug development. Animal studies have demonstrated efficacy in reducing psychotic symptoms, supporting further investigation into its mechanism of action .
Neuroscience Research
The neuropharmacological profile of this compound suggests applications in treating neurological disorders:
- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties against oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Cognitive Enhancement : Research has pointed toward the potential of this compound to improve cognitive function in animal models, possibly through modulation of cholinergic pathways .
Cancer Research
The compound's structural characteristics have led to investigations into its anticancer properties:
- Inhibition of Tumor Growth : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through caspase activation pathways .
- Targeted Therapy Development : The specificity of this compound for certain cancer cell types opens avenues for developing targeted therapies that minimize side effects associated with conventional chemotherapy .
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Influence on Activity |
|---|---|
| Piperazine moiety | Essential for receptor binding |
| Chlorine substituents | Enhance lipophilicity and receptor affinity |
| Acetamide group | Critical for biological activity |
Case Study 1: Antidepressant Efficacy
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft, indicating its potential as a novel antidepressant.
Case Study 2: Neuroprotection
In a series of experiments focusing on neurodegeneration, researchers found that the compound protected neuronal cells from apoptosis induced by glutamate toxicity. This was measured through cell viability assays and confirmed by decreased levels of reactive oxygen species (ROS) within treated cells.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-4-methylphenyl)-1-naphthamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide (CAS Number: 477333-99-6) is a synthetic organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H21Cl2N3O
- Molecular Weight : 378.3 g/mol
- Structure : The compound features a complex structure that includes a piperazine ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various cellular pathways. The compound may exhibit effects through:
- Receptor Binding : It has been suggested that the compound can bind to specific receptors, potentially influencing neurotransmitter systems or other signaling pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic processes within cells.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. The following table summarizes its activity against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16.69 - 78.23 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These values indicate that this compound has significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Preliminary studies have explored the anticancer potential of this compound. While specific cancer cell lines have not been extensively tested, the structural similarities to known anticancer agents suggest that it could inhibit tumor growth through similar mechanisms, such as apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in MDPI evaluated various piperazine derivatives, including this compound, for their antibacterial and antifungal activities. The results demonstrated that the compound showed moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria . -
Mechanistic Insights :
Another investigation focused on the mechanism of action of piperazine derivatives, revealing that these compounds could modulate ion channels and influence intracellular signaling pathways, which may contribute to their biological effects .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide?
The synthesis typically involves multi-step routes, including:
- Amide Coupling : Reacting 3-chloro-4-methylaniline with chloroacetyl chloride to form the acetamide backbone.
- Piperazine Functionalization : Substituting the piperazine ring at the 4-position with a 3-chlorophenyl group via nucleophilic aromatic substitution or Ullmann coupling .
- Purification : Recrystallization in ethanol or methanol yields pure crystals (melting point verification and NMR characterization are critical) .
Q. Table 1: Representative Synthetic Routes
Q. How is the compound’s structural integrity validated post-synthesis?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H-NMR (δ 7.2–7.4 ppm for aromatic protons) and C-NMR (δ 165–170 ppm for carbonyl groups) confirm substituent positions .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H] at m/z 404.3) validate molecular weight .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions in acetamide moieties) .
Advanced Research Questions
Q. What strategies address low yields (<30%) in piperazine functionalization steps?
Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:
- Catalytic Optimization : Use Pd/C or CuI catalysts to enhance coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yields by 15–20% .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates .
Q. How can conflicting pharmacological data (e.g., receptor selectivity) be resolved?
Discrepancies in receptor binding (e.g., vasopressin vs. serotonin receptors) may arise from:
- Structural Analogues : Minor substituent changes (e.g., 4-chloro vs. 3-chloro on phenyl rings) alter affinity. Compare with derivatives like N-(3-chlorophenyl)-2-[4-(4-chlorophenyl)piperazino]acetamide .
- In Vitro Assays : Use FPR1/FPR2-transfected HL60 cells to isolate target-specific activity .
Q. Table 2: Pharmacological Target Screening
| Derivative | Target Receptor | IC (nM) | Key Structural Feature | Source |
|---|---|---|---|---|
| Parent compound | Vasopressin V | 12.3 | 3-Chloro-4-methylphenyl | |
| Analog (4-Cl phenyl) | Serotonin 5-HT | 45.7 | 4-Chlorophenyl piperazine |
Q. What computational methods predict the compound’s metabolic stability?
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for oxidative sites (e.g., C–Cl bonds).
- Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes to identify metabolic hotspots .
- ADMET Predictions : Tools like SwissADME estimate logP (2.8) and aqueous solubility (1.2 mg/mL) .
Q. How are crystal structure discrepancies managed during polymorph screening?
Variations in unit cell parameters (e.g., monoclinic vs. orthorhombic) require:
- Temperature-Controlled Crystallization : Ethanol at 4°C favors stable Form I, while acetone produces metastable Form II .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) .
Q. What analytical techniques resolve degradation products under accelerated stability testing?
Q. Key Challenges & Future Directions
- Synthetic Scalability : Transitioning from milligram to gram-scale synthesis while maintaining purity (>98%) .
- Target Validation : Clarify off-target effects using CRISPR/Cas9 knockout models .
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
